(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride

Description

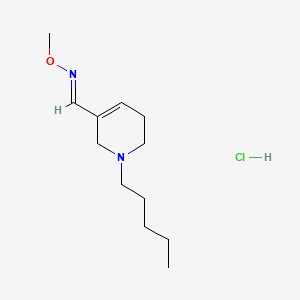

(E)-1-Pentyl-1,2,5,6-tétrahydro-3-pyridinecarboxaldéhyde O-méthyloxime monochlorhydrate est un composé chimique doté d'une structure complexe. Il se caractérise par la présence d'un groupe pentyle, d'un cycle tétrahydropyridine et d'un groupe fonctionnel O-méthyloxime.

Propriétés

Numéro CAS |

139886-08-1 |

|---|---|

Formule moléculaire |

C12H23ClN2O |

Poids moléculaire |

246.78 g/mol |

Nom IUPAC |

(E)-N-methoxy-1-(1-pentyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |

InChI |

InChI=1S/C12H22N2O.ClH/c1-3-4-5-8-14-9-6-7-12(11-14)10-13-15-2;/h7,10H,3-6,8-9,11H2,1-2H3;1H/b13-10+; |

Clé InChI |

VQILMRFMKNFMOQ-RSGUCCNWSA-N |

SMILES isomérique |

CCCCCN1CCC=C(C1)/C=N/OC.Cl |

SMILES canonique |

CCCCCN1CCC=C(C1)C=NOC.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'(E)-1-Pentyl-1,2,5,6-tétrahydro-3-pyridinecarboxaldéhyde O-méthyloxime monochlorhydrate implique généralement plusieurs étapes. Les matières premières et les conditions de réaction spécifiques peuvent varier, mais une approche courante comprend les étapes suivantes :

Formation du cycle tétrahydropyridine : Cela peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Introduction du groupe pentyle : Cette étape implique souvent des réactions d'alkylation où un groupe pentyle est introduit dans le cycle tétrahydropyridine.

Formation du groupe O-méthyloxime : Cela implique la réaction du groupe aldéhyde avec le chlorhydrate de méthoxyamine en milieu acide pour former l'O-méthyloxime.

Purification finale : Le composé est purifié par recristallisation ou chromatographie pour obtenir le sel monochlorhydrate.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, d'équipements de synthèse automatisés et de techniques de purification avancées.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(E)-1-Pentyl-1,2,5,6-tétrahydro-3-pyridinecarboxaldéhyde O-méthyloxime monochlorhydrate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour son activité biologique potentielle, y compris les interactions avec les enzymes et les récepteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits chimiques spécialisés.

Mécanisme d'action

Le mécanisme d'action de l'(E)-1-Pentyl-1,2,5,6-tétrahydro-3-pyridinecarboxaldéhyde O-méthyloxime monochlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques. Par exemple, dans la recherche neurologique, il peut interagir avec les récepteurs des neurotransmetteurs, influençant les voies de transduction du signal.

Applications De Recherche Scientifique

(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of (E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorhydrate de O-méthyloxime de 1-méthyl-1,2,5,6-tétrahydropyridine-3-carbaldéhyde

- Chlorhydrate de O-méthyloxime de 1-éthyl-1,2,5,6-tétrahydropyridine-3-carbaldéhyde

Unicité

(E)-1-Pentyl-1,2,5,6-tétrahydro-3-pyridinecarboxaldéhyde O-méthyloxime monochlorhydrate est unique en raison de la présence du groupe pentyle, qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurale peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à des composés similaires.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.